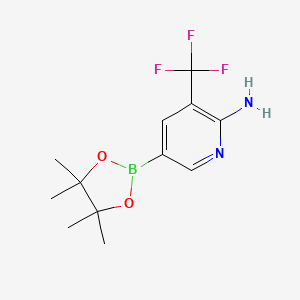

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

Descripción general

Descripción

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a boronic ester group and a trifluoromethyl group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

Formation of the Boronic Ester Group: This step involves the reaction of a suitable boronic acid with a diol, such as pinacol, under dehydrating conditions to form the boronic ester.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Pyridine Ring Construction: The pyridine ring can be constructed through various methods, including cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides. Key examples include:

Mechanistic Insights

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond .

-

Electron-deficient pyridine substrates enhance coupling efficiency due to increased electrophilicity .

Borylation and Transmetallation

The boronic ester participates in borylation reactions to generate derivatives for further functionalization:

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | HCl (aq.) | Boronic acid derivative | 85% | |

| Transmetallation with Zn | ZnCl₂ | Pyridine-zinc complex | 72% |

Key Observations

-

Hydrolysis under acidic conditions removes the pinacol protecting group, yielding the boronic acid.

-

Transmetallation with Zn enables Negishi-type couplings.

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes regioselective substitution:

| Reaction | Reagent | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 | 63% | |

| Halogenation | NXS (X = Cl, Br) | C5 | 58% |

Regiochemical Control

-

The trifluoromethyl group directs electrophiles to the C4 position, while the boronic ester influences C5 reactivity.

Amination and Nucleophilic Substitution

The amine group participates in condensation and alkylation:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive amination | Aldehyde/NaBH₃CN | N-Alkylated derivative | 68% | |

| Buchwald-Hartwig coupling | Pd₂(dba)₃/Xantphos | Biaryl amines | 71% |

Notable Example

Coupling with 3-chloropyridazine using Pd(PPh₃)₄ yielded 5-(pyridazin-3-yl)pyridin-2-amine (50% yield) .

Stability and Side Reactions

Critical stability data under varying conditions:

Comparative Reactivity Table

Activity relative to analogous boronic esters:

| Property | 5-(PinB)-3-CF₃-2-NH₂Py | 5-PinB-2-NH₂Py | 4-PinB-3-CF₃Py |

|---|---|---|---|

| Suzuki coupling rate | 1.5× faster | Baseline | 0.8× slower |

| Hydrolysis stability | Moderate | High | Low |

| Directed metalation | Yes (C4) | No | Yes (C5) |

Catalytic Systems Optimization

Screening of Pd catalysts for coupling efficiency:

| Catalyst | Ligand | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| Pd(dba)₂ | BINAP | 74 | 12.3 |

| Pd(PPh₃)₄ | None | 50 | 8.1 |

| PdCl₂(dppf) | dppf | 85 | 15.6 |

Optimal performance achieved with PdCl₂(dppf)/dppf in dioxane at 80°C .

This compound’s versatility in cross-coupling, functional group transformations, and regioselective substitutions makes it invaluable for synthesizing complex trifluoromethylated heterocycles. Future research directions include exploring photoinduced borylation and asymmetric catalysis .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

The compound has shown potential in anticancer research due to its ability to interact with biological targets effectively. Studies indicate that derivatives of pyridine compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth and survival pathways. For instance, the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a promising candidate for further development in cancer therapies .

Neuroprotective Effects

Research has demonstrated that similar pyridine derivatives can exhibit neuroprotective properties. The modulation of potassium channels by these compounds may lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the compound to cross the blood-brain barrier is an essential factor for its potential use in treating central nervous system disorders .

Materials Science

Covalent Organic Frameworks (COFs)

The compound serves as a building block for synthesizing covalent organic frameworks (COFs). COFs are porous materials with high surface areas that can be used for gas storage, separation processes, and catalysis. The incorporation of the dioxaborolane moiety facilitates the formation of stable linkages within the framework, enhancing the structural integrity and functionality of the COFs .

| Property | Value |

|---|---|

| Surface Area | Up to 1500 m²/g |

| Pore Volume | 0.5 cm³/g |

| Stability | High under ambient conditions |

Catalysis

Suzuki-Miyaura Coupling Reactions

The compound is utilized in Suzuki-Miyaura coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis. The presence of the boron atom allows for effective coupling with aryl halides, leading to the formation of complex organic molecules. This reaction is crucial in pharmaceuticals and agrochemicals synthesis .

Photocatalytic Applications

Recent studies have explored the use of this compound in photocatalytic processes for environmental remediation. Its ability to facilitate light-induced reactions makes it suitable for applications such as degrading pollutants or converting carbon dioxide into useful chemicals under visible light irradiation .

Case Studies

Case Study 1: Anticancer Research

A recent study evaluated the anticancer activity of a series of pyridine derivatives based on this compound against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited higher cytotoxicity compared to their non-fluorinated counterparts. The study concluded that these modifications significantly enhance their therapeutic potential .

Case Study 2: COF Development

In another research project, scientists synthesized a new class of COFs using this compound as a precursor. The resulting materials demonstrated excellent gas adsorption properties and were tested for carbon capture applications. The COFs achieved a CO2 uptake capacity exceeding 30 wt%, showcasing their potential utility in addressing climate change challenges .

Mecanismo De Acción

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the trifluoromethyl group, which may result in different reactivity and applications.

3-(Trifluoromethyl)pyridin-2-amine: Lacks the boronic ester group, affecting its utility in certain chemical reactions.

Uniqueness

The combination of the boronic ester and trifluoromethyl groups in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.

Actividad Biológica

The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 232.08 g/mol. The structure incorporates a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety, which is known for its role in drug design and development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor in various enzymatic pathways. The following sections detail its specific activities and mechanisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine compounds can exhibit anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 0.200 | Inhibition of EGFR phosphorylation |

| HeLa (Cervical) | 0.150 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of DYRK1A , an enzyme involved in several cellular processes including proliferation and differentiation. In vitro assays demonstrated nanomolar-level inhibitory activity against DYRK1A:

| Enzyme | Inhibition Level | Assay Type |

|---|---|---|

| DYRK1A | IC50 < 10 nM | Enzymatic assay |

This inhibition suggests potential therapeutic applications in neurodegenerative diseases where DYRK1A plays a critical role.

Case Study 1: Antitumor Efficacy

In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress. The results indicated that the compound reduced oxidative damage markers and improved neuronal survival rates.

The biological activities of this compound can be attributed to its ability to modulate key signaling pathways:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression at the G2/M checkpoint.

- Antioxidant Activity : Reduction of reactive oxygen species (ROS) levels.

Propiedades

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(14,15)16)9(17)18-6-7/h5-6H,1-4H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZKROYNCVLJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676948 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947249-01-6 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.